(2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone
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Overview
Description
(2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of (2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can also include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
(2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions, often using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of neurotransmitter release and receptor binding.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone involves its interaction with various molecular targets. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction is mediated through specific receptor binding and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities but differ in their specific biological activities and therapeutic applications . For instance, psoralen is used in the treatment of skin diseases like psoriasis, while (2,3-Dihydro-2-methyl-5-benzofuranyl)(4-fluorophenyl)methanone is primarily researched for its antimicrobial and anticancer properties .
Properties
CAS No. |
147394-60-3 |
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Molecular Formula |
C16H13FO2 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C16H13FO2/c1-10-8-13-9-12(4-7-15(13)19-10)16(18)11-2-5-14(17)6-3-11/h2-7,9-10H,8H2,1H3 |
InChI Key |
FTXAULGMALFERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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